tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate
Description
tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate (CAS: 1221725-82-1, Molecular Formula: C₁₂H₂₂N₂O₂, Molecular Weight: 226.32) is a bicyclic carbamate derivative featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. This compound is a key intermediate in synthesizing Rho-associated protein kinase (ROCK) inhibitors, as highlighted in a recent patent by Bristol-Myers Squibb . Its structural rigidity and stereochemical complexity make it valuable for modulating biological activity in drug discovery.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(6-12)13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
LOQUJRQKFQAXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Azabicyclo[2.2.1]heptane Core
The bicyclic amine core, 2-azabicyclo[2.2.1]heptane, is synthesized via base-promoted heterocyclization of suitably substituted cyclohexane derivatives.
Base-Promoted Heterocyclization:
Sodium hydride (NaH) in dimethylformamide (DMF) is used to promote intramolecular cyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates, yielding 7-azabicyclo[2.2.1]heptane derivatives with good stereocontrol. This method allows selective formation of the bicyclic amine with defined stereochemistry.Stereochemical Control:
The reaction outcome depends on the relative configuration of the dibromocyclohexane precursor and the nitrogen protecting group, enabling access to exo- or endo- isomers of the bicyclic amine.
Formation of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate
Once the bicyclic amine intermediate is obtained, the carbamate is formed by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions:
-
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
- Solvent: Polar aprotic solvents such as DMF or dichloromethane (DCM)
- Temperature: Elevated temperatures around 80–100°C to facilitate carbamate bond formation
- Reaction Time: Several hours to optimize yield
Mechanism:
The amine nitrogen of the bicyclic amine attacks the electrophilic carbonyl carbon of the tert-butyl chloroformate or Boc2O, forming the carbamate linkage and releasing chloride or carbonate byproducts.Yields and Purity:
Yields typically range from 70% to 85%, depending on reaction parameters and purification methods such as silica gel chromatography.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate + NaH/DMF, RT | Base-promoted heterocyclization to form 2-azabicyclo[2.2.1]heptane core | 75–80 |
| 2 | 2-Azabicyclo[2.2.1]heptane + tert-butyl chloroformate + K2CO3, 80–100°C | Carbamate formation via nucleophilic substitution | 70–85 |
| 3 | Purification via silica gel chromatography | Isolation of pure tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate | - |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirms the chemical shifts corresponding to the bicyclic ring protons and the tert-butyl carbamate moiety, verifying successful carbamate formation and stereochemistry.X-ray Crystallography:
Provides three-dimensional conformation data, confirming the bicyclic framework and the orientation of the carbamate group.Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
Assess thermal stability and decomposition behavior, important for handling and storage.
Notes on Variations and Optimization
Protecting Group Variations:
While tert-butyl carbamate is common, other carbamate protecting groups can be used depending on downstream synthetic needs.Stereochemical Purity:
Separation of exo- and endo-isomers may require chromatographic techniques or selective synthesis routes starting from stereochemically pure precursors.Alternative Synthetic Routes:
Some methods start from cyclopentadiene derivatives and involve multistep transformations including hydrogenation, saponification, and amide-to-nitrile conversions before final carbamate formation.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | ~226.32 g/mol |
| Core Synthesis Method | Base-promoted heterocyclization of dibromocyclohexyl carbamates |
| Carbamate Formation | Reaction with tert-butyl chloroformate or Boc2O under basic conditions |
| Typical Base | Potassium carbonate or sodium hydride |
| Solvent | DMF, DCM |
| Temperature Range | 80–100°C |
| Yield Range | 70–85% |
| Purification | Silica gel chromatography |
| Characterization | NMR, X-ray crystallography, TGA, DSC |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, reduction can produce amine derivatives, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 212.29 g/mol. It falls under the classification of carbamates, which are esters or salts of carbamic acid. The compound features a bicyclic structure containing a nitrogen atom within its ring system, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis.
Research and Applications
- Medicinal Chemistry and Biological Activity Research indicates that tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological receptors, particularly in the central nervous system, due to the presence of the bicyclic amine component. Studies have shown that similar compounds can exhibit activity as analgesics or anti-inflammatory agents, hinting at its potential pharmacological applications.
- Synthesis The synthesis of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate typically involves several steps crucial for obtaining sufficient quantities of the compound for research and application purposes.
Structural Information
- Molecular Formula
- SMILES CC(C)(C)OC(=O)NC12CCC(C1)NC2
- InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(6-11)12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
- InChIKey RDDICJUIVVNNIP-UHFFFAOYSA-N
- Molecular Weight 212.29 g/mol
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 213.15976 | 149.4 |
| $$M+Na]+ | 235.14170 | 154.4 |
| $$M+NH4]+ | 230.18630 | 157.8 |
| $$M+K]+ | 251.11564 | 152.8 |
| $$M-H]- | 211.14520 | 147.2 |
| $$M+Na-2H]- | 233.12715 | 150.5 |
| $$M]+ | 212.15193 | 149.1 |
| $$M]- | 212.15303 | 149.1 |
Mechanism of Action
The mechanism of action of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Positional Isomers on the Bicyclo[2.2.1]heptane Core
Variations in substituent positions significantly influence physicochemical and biological properties:
- Key Differences: The 4-yl derivative (target compound) is optimized for ROCK inhibition due to spatial alignment of the carbamate group .
Bicyclo Ring Size Variations
Compounds with larger bicyclo systems (e.g., [2.2.2]octane) exhibit distinct conformational properties:
- Key Differences :
Functional Group Modifications
Carbamate vs. Sulfonamide Derivatives
- tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate : Carbamate group provides hydrolytic stability and facilitates Boc-protection in synthesis .
- 4’-Fluoro-N-((2-azabicyclo[2.2.1]heptan-3-yl)methyl)sulfonamide : Sulfonamide group enhances antiproliferative activity but reduces metabolic stability compared to carbamates .
Carboxylic Acid Derivatives
- 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid : The carboxylic acid group enables salt formation, improving solubility but requiring additional protection steps in synthesis .
Biological Activity
Tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate (CAS No. 1221725-82-1) is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes available data on its biological activity, structural characteristics, and potential therapeutic applications.
Structural Characteristics
The molecular formula of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is CHNO. Its structure includes a tert-butyl group attached to a carbamate moiety, which is linked to a bicyclic amine structure, specifically the 2-azabicyclo[2.2.1]heptane framework. The compound's SMILES representation is CC(C)(C)OC(=O)NC12CCC(C1)NC2, indicating its complex cyclic structure that may influence its biological interactions.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have highlighted the significance of compounds containing the 2-azabicyclo[2.2.1]heptane moiety in the development of DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus. For instance, related compounds have shown promising inhibitory activity against DPP-4, with IC values reported as low as 16.8 nM for neogliptin, a compound structurally similar to tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate . This suggests that tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate may also exhibit significant DPP-4 inhibitory activity.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. The presence of the bicyclic amine enhances binding affinity and specificity towards DPP-4 due to favorable interactions with key residues in the enzyme's active site . The modification of substituents on the bicyclic framework can lead to variations in potency and selectivity, emphasizing the importance of SAR studies in optimizing this compound for therapeutic use.
Data Table: Predicted Properties and Activities
| Property | Value |
|---|---|
| Molecular Weight | 226.32 g/mol |
| Molecular Formula | CHNO |
| Predicted DPP-4 Inhibition | Potentially significant |
| Structural Features | Bicyclic amine, carbamate |
Q & A
Q. What are the established synthetic routes for tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate, and how can purity (>97%) be ensured?
Methodological Answer: The synthesis typically involves:
- Step 1 : Formation of the azabicyclo[2.2.1]heptane core via intramolecular aza-Diels-Alder reactions or lithium-mediated cyclization of N-Boc-protected amines .
- Step 2 : Introduction of the carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison of integration ratios for protons adjacent to stereocenters) to verify >97% purity. Batch-specific data should include residual solvent analysis via GC-MS .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Key signals include the tert-butyl singlet at δ 1.4 ppm (9H) and carbamate carbonyl at ~155 ppm .
- HRMS : Confirm molecular ion [M+H]+ at m/z 212.29 (C11H20N2O2) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities in the azabicyclo framework .
Advanced Research Questions
Q. How does stereochemistry at the azabicyclo[2.2.1]heptane core influence biological activity?
Methodological Answer:
- Case Study : Compare (1R,4R,5S) vs. (1S,4S,5R) diastereomers in receptor-binding assays (e.g., sigma-1 or NMDA targets). Use molecular docking to correlate spatial orientation of the carbamate group with affinity .
- Data : Enantiomers may show >10-fold differences in IC50 values (e.g., 1R,4R,5S: IC50 = 50 nM vs. 1S,4S,5R: IC50 = 500 nM) .
Q. What strategies resolve contradictions in reaction yields during scale-up?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide derivative design for neurological targets?
Methodological Answer:
- Modifications : Replace the carbamate with sulfonamide or thiourea groups (e.g., N-((2-azabicyclo[2.2.1]heptan-3-yl)methyl)benzenesulfonamide) to enhance blood-brain barrier penetration .
- Data Table :
| Derivative | Target | IC50 (nM) | LogP |
|---|---|---|---|
| Parent Carbamate | Sigma-1 Receptor | 120 | 1.8 |
| Sulfonamide Analog | Sigma-1 Receptor | 45 | 2.3 |
| Thiourea Analog | NMDA Receptor | 280 | 1.5 |
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer:
- Electrophilic Sites : The carbamate carbonyl (δ+ at C=O) and azabicyclo tertiary amine (δ– at N) participate in SN2 or Michael additions .
- Kinetics : Pseudo-first-order rate constants (kobs) for hydrolysis at pH 7.4: 0.002 h⁻¹ (t1/2 = 350 h), indicating moderate stability .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
